molecular formula C5H11ClFNO B592369 (3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride CAS No. 1630906-66-9

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride

Cat. No.: B592369
CAS No.: 1630906-66-9
M. Wt: 155.597
InChI Key: JYZWPWDEIMDHFF-FHAQVOQBSA-N
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Description

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is a fluorinated tetrahydro-2H-pyran derivative with a stereochemically defined configuration. Its molecular formula is C₅H₁₁ClFNO (based on stereoisomer data in ), and it features a fluorine atom at the 3-position and an amine group at the 4-position of the pyran ring, protonated as a hydrochloride salt.

Key physicochemical properties include:

  • Molecular weight: ~155.6 g/mol (approximated from ).
  • Storage: Requires inert atmosphere and room temperature to maintain stability .
  • Stereochemical significance: The (3R,4S) configuration distinguishes it from other stereoisomers, such as (3S,4S) and (3R,4R), which may exhibit divergent biological activities .

Properties

IUPAC Name

(3R,4S)-3-fluorooxan-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-3-8-2-1-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYZWPWDEIMDHFF-FHAQVOQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H]([C@H]1N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630815-55-2
Record name 2H-Pyran-4-amine, 3-fluorotetrahydro-, hydrochloride (1:1), (3R,4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1630815-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives[][1].

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives[][1].

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles like hydroxide, alkoxide, or amine groups[][1].

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium hydroxide or alkoxides in polar solvents like ethanol or methanol[][1].

Major Products

Scientific Research Applications

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals[][1].

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays[][1].

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development[][1].

    Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of agrochemicals[][1].

Comparison with Similar Compounds

Stereoisomers

  • The (3R,4S) configuration is critical for interactions with chiral biological targets. For example, the (3S,4S) isomer () shares the same molecular formula but may exhibit reduced binding affinity due to mismatched stereochemistry in enzyme active sites .

Substituent Effects

  • Fluorine vs. This increases solubility in polar solvents and may improve bioavailability .
  • Aromatic vs. Aliphatic Substituents : Compounds with aryl groups (e.g., 3-(trifluoromethyl)phenyl in ) exhibit higher molecular weights (~281.7 g/mol) and lipophilicity, making them more suitable for blood-brain barrier penetration .

Functional Group Modifications

  • The hydroxyl-containing analog () replaces fluorine with a hydroxyl group, increasing hydrophilicity but reducing metabolic stability due to susceptibility to oxidation .

Biological Activity

Overview

(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride is an organic compound with significant potential in medicinal chemistry and biological research. Its unique stereochemistry and the presence of a fluorine atom can influence its biological activity, making it a valuable compound for various applications in drug development and organic synthesis.

The compound has the following chemical properties:

PropertyValue
IUPAC Name (3R,4S)-3-fluorooxan-4-amine; hydrochloride
Molecular Formula C5_5H11_{11}ClFNO
Molecular Weight 155.60 g/mol
CAS Number 1630815-55-2
InChI Key JYZWPWDEIMDHFF-FHAQVOQBSA-N

Synthesis and Preparation

The synthesis of this compound typically involves fluorination processes, where tetrahydro-2H-pyran-4-amine is treated with fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reactions are conducted under controlled conditions to ensure the desired stereochemistry is achieved.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to various receptors or enzymes, potentially modulating their activity. This interaction can lead to various biological effects depending on the target pathway involved.

Research Findings

Recent studies have highlighted the compound's potential in several therapeutic areas:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties through the inhibition of specific cancer cell lines.
  • Anti-inflammatory Effects : Research has suggested that this compound may play a role in modulating inflammatory pathways, which could be beneficial in treating conditions like arthritis.
  • Neurological Applications : Investigations into its neuroprotective effects have shown promise, particularly in models of neurodegenerative diseases .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of this compound on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as an anticancer agent. The compound was found to induce apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .

Case Study 2: Anti-inflammatory Mechanism

In a model of induced inflammation, administration of this compound resulted in a significant decrease in pro-inflammatory cytokines. This suggests that the compound may inhibit inflammatory signaling pathways, providing insights into its therapeutic potential for inflammatory diseases .

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